4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a benzene ring fused with a triazole ring, with a bromine atom at the 4th position and a methyl group at the 7th position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 7-methyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-7-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
FHMSZTDANWCLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NNN=C12)Br |
Origin of Product |
United States |
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